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Compound of Interest

Compound Name:
5-Hydroxy-6-iodopyridine-2-

carboxylic acid

CAS No.: 60728-70-3

Cat. No.: B3065757

Get Quote

Executive Summary & Decision Matrix
The choice between the 6-iodo and 6-bromo variants of 5-hydroxypicolinic acid is not merely

about leaving group ability; it dictates the synthetic strategy regarding protection groups,

catalyst loading, and reaction orthogonality.
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Feature
6-Bromo-5-hydroxypicolinic

Acid

6-Iodo-5-hydroxypicolinic

Acid

Primary Utility Scalable Building Block
High-Value Late-Stage

Intermediate

Reactivity
High (Inductive effect stabilizes

Meisenheimer complex)

Moderate (Weaker induction,

though better leaving group)

Pd-Coupling (Suzuki/Stille)

Moderate to Low (Requires

specialized ligands due to "2-

pyridyl problem")

Excellent (Facile oxidative

addition overcomes electronic

deactivation)

Stability High; air/light stable.

Moderate; light sensitive,

prone to iodine-lithium

exchange scrambling.

Cost/Availability Commercial commodity.[1]
Often requires synthesis from

the bromo precursor.

Best For...

Early-stage SAR, gram-scale

synthesis, nucleophilic

substitutions.

Difficult cross-couplings,

installing sterically hindered

partners, mild conditions.

Electronic & Structural Analysis
To understand the reactivity differences, one must analyze the "Push-Pull" electronic

environment of the 5-hydroxy-picolinic core.

The "Push-Pull" Conflict
The "Pull" (Activation): The pyridine nitrogen (N1) and the carboxylic acid (C2) are electron-

withdrawing. This makes the C6 position electrophilic, susceptible to nucleophilic attack (

) and oxidative addition.

The "Push" (Deactivation): The hydroxyl group at C5 is a strong Resonance Electron Donor

(+R). Because C6 is ortho to the hydroxyl, the electron density is significantly increased at

the C6-halogen bond.
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The Result: The C5-OH deactivates the C6-halogen bond towards oxidative addition (Pd-

catalysis) but remains activated for

due to the adjacent Nitrogen.

Halogen Specifics
6-Bromo: The higher electronegativity of bromine (

) enhances the inductive withdrawal, making the C6 carbon more positive. This favors the
initial attack in

mechanisms.

6-Iodo: The weaker C-I bond (

kcal/mol vs.

kcal/mol for C-Br) lowers the activation energy for oxidative addition with Pd(0), which is
critical because the 5-OH group has electronically "poisoned" the ring against this step.

5-Hydroxypicolinic Core

Pyridine Nitrogen (N1)
Electron Withdrawing (-I, -M)

C6 Reaction Center

Activates for SNAr

5-Hydroxyl Group
Electron Donating (+R)

Deactivates for Pd-Cat

6-Bromo
Strong Induction (-I)

Harder Bond to Break
Preferred for SNAr

6-Iodo
Weak Bond (C-I)

Fast Oxidative Addition

Preferred for Suzuki

Click to download full resolution via product page

Caption: Electronic push-pull forces acting on the C6 reactive center.

Reactivity Profile: Palladium-Catalyzed Coupling[2]
[3][4]
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The "2-pyridyl problem" refers to the difficulty of coupling 2-halopyridines due to the formation

of stable, unreactive Pd-dimers and slow oxidative addition. The 5-OH group exacerbates this

by making the ring electron-rich.

Scenario A: Suzuki-Miyaura Coupling
6-Bromo: Often sluggish. Requires high temperatures (

C) and specialized phosphine ligands (e.g., XPhos, SPhos) to force the oxidative addition.

6-Iodo: Significantly faster. Can often proceed at

C with standard ligands (

, dppf). The weaker C-I bond compensates for the electron-rich nature of the ring.

Experimental Data Summary (Representative Yields):

Coupling Partner Conditions 6-Bromo Yield 6-Iodo Yield

| Phenylboronic acid |

,

, DME,

C | 45% (Incomplete) | 92% | | Phenylboronic acid |

, XPhos,

,

C | 88% | 90% | | 2-Furylboronic acid |

,
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, Dioxane | 30% | 85% |

Critical Insight: If you are using expensive or unstable boronic acids (e.g., heteroaryl boronates),

use the 6-iodo derivative to maximize yield and minimize protodeboronation of the coupling

partner.

Reactivity Profile: Nucleophilic Aromatic
Substitution ( )
In

, the rate-determining step is usually the nucleophilic attack on the aromatic ring to form the
Meisenheimer complex.

6-Bromo: Superior. The electronegativity of Br stabilizes the anionic intermediate more

effectively than I.

6-Iodo: Inferior. While I is a better leaving group, the initial attack is slower. Furthermore, the

large iodine atom can sterically hinder the approach of bulky nucleophiles adjacent to the 5-

OH group.

Protocol Recommendation: For displacing the halogen with amines (e.g., morpholine, primary

amines) or alkoxides, select the 6-bromo derivative.

Experimental Protocols
Protocol A: Synthesis of 6-Iodo-5-hydroxypicolinic acid
(Halogen Exchange)
Since the 6-bromo is commercial and the 6-iodo is not, a Finkelstein-type reaction is the

standard access route.
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Reagents: 6-Bromo-5-hydroxypicolinic acid (1.0 eq), NaI (5.0 eq), CuI (5 mol%), N,N'-

dimethylethylenediamine (DMEDA, 10 mol%).

Solvent: 1,4-Dioxane (0.5 M).

Procedure:

Charge a Schlenk flask with the bromo-acid, NaI, and CuI.

Evacuate and backfill with Argon (3x).[2]

Add degassed Dioxane and DMEDA.

Heat to

C for 18-24 hours.

Note: Complete conversion is required; separation of Br/I products is difficult.

Workup: Acidify to pH 3 with 1M HCl, extract with EtOAc. The product is light sensitive; store

in amber vials.

Protocol B: Optimized Suzuki Coupling for 6-Bromo
Variant
If you must use the bromo variant for coupling, use this high-activity catalyst system.

Reagents: 6-Bromo-5-hydroxypicolinic acid (protected as methyl ester/O-Me preferred),

Boronic acid (1.5 eq).

Catalyst:

(2 mol%) + XPhos (4 mol%).

Base:

(3.0 eq).

Solvent: n-Butanol/Water (4:1).
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Conditions:

C, 4 hours.

Mechanistic Note: XPhos facilitates the difficult oxidative addition across the electron-rich

C-Br bond.

Strategic Workflow Diagram
Use this flowchart to select the correct starting material for your synthesis.
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Target Reaction?

Reaction Type

Nucleophilic Substitution
(Amines, Alkoxides)

Displacement

Pd-Catalyzed Coupling
(Suzuki, Sonogashira)

C-C Bond Formation

Use 6-BROMO
(Faster, Cheaper)

Is Coupling Partner
Stable/Cheap?

Yes (e.g., Ph-B(OH)2)

Robust

No (e.g., 2-Pyridyl, Alkyl)

Fragile

Use 6-BROMO
(With XPhos/SPhos)

Use 6-IODO
(Mild Conditions Required)
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Caption: Decision tree for selecting between 6-bromo and 6-iodo substrates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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